4-(Benzyloxy)-2-(cyclopent-1-en-1-yl)phenol
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Overview
Description
4-(Benzyloxy)-2-(cyclopent-1-en-1-yl)phenol is an organic compound that features a phenol group substituted with a benzyloxy group and a cyclopent-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-(cyclopent-1-en-1-yl)phenol typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Cyclopent-1-en-1-yl Group: This step involves the cyclization of an appropriate precursor, such as a cyclopentene derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-(cyclopent-1-en-1-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclopent-1-en-1-yl group can be reduced to form cyclopentane derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-(cyclopent-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(cyclopent-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its phenol group can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The benzyloxy and cyclopent-1-en-1-yl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Lacks the cyclopent-1-en-1-yl group, which can affect its reactivity and biological activity.
2-(Cyclopent-1-en-1-yl)phenol: Lacks the benzyloxy group, which can influence its solubility and chemical properties.
4-(Methoxy)-2-(cyclopent-1-en-1-yl)phenol: Similar structure but with a methoxy group instead of a benzyloxy group, which can alter its electronic properties and reactivity.
Uniqueness
4-(Benzyloxy)-2-(cyclopent-1-en-1-yl)phenol is unique due to the presence of both the benzyloxy and cyclopent-1-en-1-yl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18O2 |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)-4-phenylmethoxyphenol |
InChI |
InChI=1S/C18H18O2/c19-18-11-10-16(12-17(18)15-8-4-5-9-15)20-13-14-6-2-1-3-7-14/h1-3,6-8,10-12,19H,4-5,9,13H2 |
InChI Key |
QUXRUTBJJIACAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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